Product packaging for 2-Fluoro-3-iodopyrazine(Cat. No.:CAS No. 206278-26-4)

2-Fluoro-3-iodopyrazine

Cat. No.: B1315968
CAS No.: 206278-26-4
M. Wt: 223.97 g/mol
InChI Key: ZGDOFCZYQIJHRG-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyrazines in Organic Synthesis and Medicinal Chemistry

Halogenated pyrazines are crucial intermediates in the synthesis of a wide range of organic molecules. tandfonline.comcymitquimica.com Their importance stems from the ability of the halogen atoms to serve as versatile handles for various chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. rsc.org These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in the construction of complex organic frameworks. rsc.orgwikipedia.orgorganic-chemistry.org

Research Rationale for Investigating Dihalogenated Pyrazines

The study of dihalogenated pyrazines, such as 2-fluoro-3-iodopyrazine, is driven by the potential for selective and sequential functionalization. The differential reactivity of the two halogen atoms—in this case, fluorine and iodine—allows for a stepwise introduction of different substituents. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond. This reactivity difference enables chemists to selectively replace the iodine atom while leaving the fluorine atom intact for subsequent transformations.

Overview of Advanced Synthetic Strategies for Pyrazine (B50134) Architectures

The construction of pyrazine-based molecules has been significantly advanced by modern synthetic methodologies. Beyond classical condensation reactions, transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of pre-formed pyrazine rings. rsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halogenated pyrazine and a boronic acid or ester is a powerful method for forming carbon-carbon bonds. rsc.orgrsc.org It is widely used to introduce aryl and heteroaryl substituents.

Sonogashira Coupling: This reaction couples a halogenated pyrazine with a terminal alkyne, also catalyzed by palladium and a copper co-catalyst, to form alkynylpyrazines. rsc.orgmdpi.com These products can be further elaborated into more complex structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling a halogenated pyrazine with an amine. wikipedia.orgresearchgate.netlibretexts.org This is a key method for synthesizing aminopyrazine derivatives, which are prevalent in pharmaceuticals. scholaris.ca

Recent advancements in catalysis have led to the development of highly efficient and selective catalyst systems, often employing sophisticated phosphine (B1218219) ligands, that can operate under milder conditions and tolerate a wider range of functional groups. organic-chemistry.orgresearchgate.net Furthermore, innovative strategies such as C-H activation and multicomponent reactions are expanding the toolkit for pyrazine synthesis, offering more direct and atom-economical routes to these important heterocycles. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2FIN2 B1315968 2-Fluoro-3-iodopyrazine CAS No. 206278-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDOFCZYQIJHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572070
Record name 2-Fluoro-3-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206278-26-4
Record name 2-Fluoro-3-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of Halogenated Pyrazine Scaffolds Relevant to 2 Fluoro 3 Iodopyrazine

De Novo Synthesis of Pyrazine (B50134) Rings

The foundational construction of the pyrazine core can be achieved through several strategic approaches, primarily involving cyclization reactions.

Cyclocondensation Reactions

Cyclocondensation reactions represent a cornerstone in the synthesis of pyrazine derivatives. These methods typically involve the condensation of two key building blocks. A common and industrially significant method is the condensation of α-dicarbonyl compounds, such as glyoxals or α-diketones, with 1,2-diamines. nih.gov Variations of this approach include the use of α-amino carbonyl compounds or the dehydrogenative coupling of α-amino carbonyls with vicinal diamines. nih.gov

Another important cyclocondensation strategy involves the reaction of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds, which is a primary route to polysubstituted pyrazoles but can be adapted for pyrazine synthesis under specific conditions. mdpi.com The choice of reactants and reaction conditions is critical to control the regiochemistry of the final pyrazine product.

Oxidative Cyclization Approaches

Oxidative cyclization offers an alternative pathway to the pyrazine ring system. These methods often proceed through the formation of intermediate species that are subsequently oxidized to the aromatic pyrazine. For instance, the copper-catalyzed aerobic oxidative coupling of ketones with diamines has been developed as a method to construct pyrazine derivatives. nih.gov This process is believed to involve radical species. nih.gov Similarly, the dehydrogenation of piperazines, which are saturated six-membered rings containing two nitrogen atoms, can yield pyrazine derivatives using heterogeneous catalysts. nih.gov

Functional Group Interconversions and Halogenation Strategies

Once the pyrazine nucleus is formed, the introduction of halogen substituents is achieved through various functional group interconversion and direct halogenation techniques. The electron-deficient character of the pyrazine ring makes electrophilic halogenation challenging, often necessitating alternative strategies. acs.orgcmu.edu

Directed Halogenation Techniques for Pyrazine Nucleus

Direct halogenation of the pyrazine ring can be difficult due to its electron-deficient nature. acs.orgcmu.edu However, the presence of activating groups, such as an amino group, can facilitate electrophilic halogenation. sioc-journal.cnsioc-journal.cn For instance, 2-aminopyrazine (B29847) can undergo electrophilic iodination.

Directed ortho-metalation is a powerful technique to achieve regioselective halogenation. cmu.edu In this method, a directing group on the pyrazine ring guides a metalating agent (typically an organolithium reagent) to an adjacent position, creating a nucleophilic site that can then be quenched with an electrophilic halogen source. cmu.edu

Reagent ClassExample ReagentApplicationRef
N-HalosuccinimidesN-Iodosuccinimide (NIS)Electrophilic iodination of activated pyrazines.
Iodine MonochlorideIClElectrophilic iodination.
Organolithium Reagentsn-ButyllithiumDirected ortho-metalation. cmu.edu

Halogen Dance Reactions and Regioselective Considerations

Nucleophilic Fluorination and Iodination on Pyrazine Derivatives

The introduction of fluorine and iodine onto a pre-formed pyrazine ring often relies on nucleophilic substitution reactions, particularly when dealing with activated precursors.

Nucleophilic Fluorination: The synthesis of fluorinated pyrazines can be challenging. The traditional Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, is often not suitable for pyrazine derivatives due to their instability under the required strong acidic conditions. sioc-journal.cn A more common approach is nucleophilic aromatic substitution (SNAr) on a suitably activated pyrazine ring. For example, tetrafluoropyrazine (B2619242) can be synthesized by heating tetrachloropyrazine with potassium fluoride. rsc.org The resulting tetrafluoropyrazine can then undergo sequential nucleophilic substitution reactions to introduce other functional groups. rsc.org Direct fluorination of aminopyrazine derivatives using reagents like Selectfluor has also been reported. sioc-journal.cn

Nucleophilic Iodination: Similar to fluorination, iodination can be achieved through nucleophilic substitution on an activated pyrazine derivative. For instance, a trifluoropyrazine can be reacted with various nucleophiles to yield di- and mono-fluorinated products. rsc.org The direct iodination of pyrazines can also be accomplished. For example, 2-aminopyrazine can be iodinated using iodine in the presence of an oxidizing agent like hydrogen peroxide or with N-iodosuccinimide (NIS). The reaction of 2-amino-5-fluoropyridine (B1271945) with iodine and silver sulfate (B86663) is a known method for producing 2-amino-5-fluoro-3-iodopyridine, illustrating a pathway for introducing iodine adjacent to a fluorine atom on a similar heterocyclic system.

Reaction TypeReagentsSubstrate ExampleProduct ExampleRef
Nucleophilic FluorinationPotassium fluorideTetrachloropyrazineTetrafluoropyrazine rsc.org
Electrophilic FluorinationSelectfluor2-Aminopyrazine derivatives5-Fluoro-2-aminopyrazines sioc-journal.cn
Electrophilic IodinationIodine, Silver sulfate2-Amino-5-fluoropyridine2-Amino-5-fluoro-3-iodopyridine
Electrophilic IodinationN-Iodosuccinimide (NIS)2-Aminopyrazine2-Amino-5-iodopyrazine

Green Chemistry Principles in Pyrazine Synthesis

The synthesis of halogenated pyrazines, including scaffolds like 2-fluoro-3-iodopyrazine, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of progress include the development of reactions in alternative solvents or solvent-free conditions and the use of innovative catalytic systems.

Solvent-Free and Aqueous Media Syntheses

A significant focus in green pyrazine synthesis has been the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. acs.org This has led to the exploration of solvent-free reactions and the use of water as a benign reaction medium.

Solvent-free, or solid-state, reactions offer numerous advantages, including simplified work-up procedures, reduced waste, and often lower energy consumption. One-pot, catalyst- and solvent-free methods have been developed for the synthesis of multi-substituted pyrazines, achieving excellent yields through the reaction of 2-hydroxy-1,2-diarylethanone derivatives with ammonium (B1175870) acetate (B1210297) or amines. thieme-connect.com Another approach involves the simple heating of terpene-monooximes with an excess of amines to produce terpene-fused pyrazine derivatives without any solvent. arkat-usa.org Microwave-assisted synthesis has also proven effective for the solvent- and catalyst-free preparation of related nitrogen-containing heterocycles like quinoxalines and pyrido[2,3b]pyrazines, offering good yields in short reaction times. mdpi.com

Aqueous media synthesis represents another cornerstone of green chemistry. Water is an ideal solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents often have low solubility in water, techniques such as the use of ionic liquid functionalized cellulose (B213188) as a heterogeneous catalyst have enabled the green synthesis of pyrazine and quinoxaline (B1680401) derivatives in aqueous environments. tandfonline.com Researchers have also designed specific pyrazine-based building blocks with chiral handles that facilitate the controlled formation of complex nanostructures in aqueous media, demonstrating the potential for sophisticated molecular assembly in water. nih.gov

Table 1: Examples of Solvent-Free and Aqueous Media Syntheses for Pyrazine Scaffolds

MethodReactantsProduct TypeKey Green AdvantageReference
Solvent-Free Condensation Terpene-monooximes, ArylmethanaminesTerpene-fused pyrazinesOne-step, solvent-free procedure. arkat-usa.org arkat-usa.org
Solvent-Free One-Pot Reaction 2-Hydroxy-1,2-diarylethanones, Ammonium acetateMulti-substituted pyrazinesCatalyst- and solvent-free conditions with excellent yields. thieme-connect.com thieme-connect.com
Microwave-Assisted Synthesis Diaminopyridines, 2,3-Dicarbonyl compoundsPyrido[2,3b]pyrazinesCatalyst- and solvent-free; short reaction times. mdpi.com mdpi.com
Aqueous Media Catalysis Not specifiedBenzoxazine, pyrazine, and quinoxaline derivativesUse of water as a green solvent with a heterogeneous catalyst. tandfonline.com tandfonline.com

Catalytic Approaches for Sustainable Production

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher atom economy, lower energy requirements, and the potential for catalyst recycling and reuse. In the context of producing halogenated pyrazine scaffolds, sustainable catalytic methods are being developed to replace stoichiometric reagents and less environmentally friendly catalysts.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. For instance, reusable CuFe₂O₄ magnetic nanoparticles have been employed as an efficient heterogeneous catalyst for the solvent-free synthesis of acridone-based dihydropyrazine (B8608421) derivatives. digitellinc.com Similarly, silica (B1680970) gel, an inexpensive and readily available material, has been shown to be an effective and recyclable catalyst for the one-pot synthesis of pyrazines from ethylenediamine (B42938) and 1,2-diketones under solvent-free conditions at room temperature. connectjournals.com

The use of earth-abundant and non-toxic metals is another key trend, moving away from precious and often toxic heavy metals like palladium. rsc.orgresearchgate.net Manganese pincer complexes, for example, have been shown to catalyze the formation of 2,5-substituted pyrazines through the dehydrogenative coupling of 1,2-amino alcohols, with hydrogen gas and water as the only byproducts. nih.govacs.org Iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines has also been developed, providing a robust method for creating complex molecules. mdpi.com These transition metal-catalyzed reactions are crucial for creating the carbon-carbon and carbon-heteroatom bonds necessary for a diverse range of substituted pyrazines. rsc.orgresearchgate.net

Table 2: Selected Sustainable Catalytic Approaches for Pyrazine Synthesis

Catalyst SystemReaction TypeProduct TypeKey Sustainability FeatureReference(s)
CuFe₂O₄ Nanoparticles CondensationAcridone fused dihydropyrazinesReusable magnetic catalyst; solvent-free conditions. digitellinc.com digitellinc.com
Silica Gel CondensationSubstituted pyrazinesInexpensive, recyclable catalyst; solvent-free, room temp. conditions. connectjournals.com connectjournals.com
Manganese Pincer Complex Dehydrogenative Coupling2,5-Substituted pyrazinesEarth-abundant metal catalyst; atom-economical (H₂ and H₂O byproducts). nih.govacs.org nih.govacs.org
Palladium(II) Acetate C-H/C-H Cross-CouplingIndolyl-pyrazinesDirect functionalization, reducing pre-functionalized starting materials. mdpi.com mdpi.com
Iron-based catalysts C-H FunctionalizationArylated pyrazinesUse of an earth-abundant, non-toxic metal catalyst. mdpi.com mdpi.com

Reactivity and Transformational Chemistry of Halogenated Pyrazines, with Emphasis on 2 Fluoro 3 Iodopyrazine Precursors

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. commonorganicchemistry.com In the context of dihalogenated heterocycles such as 2-fluoro-3-iodopyrazine, the significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds dictates the regioselectivity of these reactions. The C-I bond is substantially weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is the key initial step in most cross-coupling cycles. core.ac.uk Consequently, reactions performed on this compound are expected to proceed with high selectivity at the C-3 position, leaving the robust C-F bond at the C-2 position intact for potential subsequent transformations. This inherent reactivity allows for a stepwise and controlled approach to the synthesis of polysubstituted pyrazines.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an organic halide or triflate. wikipedia.orgfishersci.es This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids and their derivatives. fishersci.es

For dihaloheterocycles, the Suzuki-Miyaura reaction generally proceeds with high chemoselectivity, favoring the cleavage of the more labile carbon-halogen bond. libretexts.org In the case of this compound, palladium-catalyzed coupling with a boronic acid would selectively form a new carbon-carbon bond at the C-3 position. While specific studies on this compound are not extensively documented, the reaction of analogous 2,3-dihalo-N-heterocycles provides a clear precedent for this selective reactivity. For instance, the coupling of 2-chloro-5-iodopyridine (B1352245) with boronic acids proceeds selectively at the iodo-substituted position. wikipedia.org

Table 1: Example of a Suzuki-Miyaura Reaction on a Dihalo-N-Heterocycle

Parameter Value
Aryl Halide 2-Chloro-5-iodopyridine
Boronic Acid 2-Fluoro-3-pyridylboronic acid
Product 5-Chloro-2'-fluoro-2,3'-bipyridine
Catalyst Pd(PPh₃)₄
Base Na₂CO₃
Solvent Toluene/Ethanol/Water
Temperature Reflux
Yield 42%

Data sourced from a representative reaction to illustrate typical conditions. wikipedia.org

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.org Its utility in synthesizing arylalkynes and conjugated enynes makes it indispensable in the creation of pharmaceuticals and organic materials. libretexts.org

The reactivity trend (I > Br > Cl) is strictly followed in Sonogashira couplings. Therefore, for this compound, the reaction with a terminal alkyne is expected to occur exclusively at the C-3 iodine-bearing position. This allows for the introduction of an alkynyl moiety while preserving the fluorine substituent for other synthetic operations. Studies on related substrates, such as 2-amino-3-bromopyridines, demonstrate efficient and selective coupling at the halogenated site under standard Sonogashira conditions. wikipedia.org

Table 2: Example of a Sonogashira Reaction on a Halogenated Pyridine

Parameter Value
Aryl Halide 2-Amino-3-bromopyridine
Alkyne Phenylacetylene
Product 2-Amino-3-(phenylethynyl)pyridine
Catalyst Pd(CF₃COO)₂ / PPh₃
Co-catalyst CuI
Base Et₃N
Solvent DMF
Temperature 100 °C
Yield 98%

Data from a study on 2-amino-3-bromopyridines illustrating typical reaction conditions. wikipedia.org

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org This reaction is a powerful method for creating substituted alkenes and for intramolecular cyclizations. organic-chemistry.orgnih.gov The reaction generally proceeds via a Pd(0)/Pd(II) catalytic cycle and shows a preference for substitution at the less sterically hindered position of the alkene. organic-chemistry.org

Consistent with other palladium-catalyzed couplings, the Heck reaction on this compound would be initiated by the selective oxidative addition of the palladium catalyst to the C-I bond. The subsequent steps of migratory insertion of the alkene and beta-hydride elimination would yield a 3-alkenyl-2-fluoropyrazine. While specific examples with this compound are scarce, the arylation of 2,3-dihydrofuran (B140613) with iodobenzene (B50100) is a well-studied model for Heck reactions involving cyclic olefins and aryl halides. wikipedia.org

Table 3: Example of a Heck Reaction with an Aryl Iodide

Parameter Value
Aryl Halide Iodobenzene
Alkene 2,3-Dihydrofuran
Product 2-Phenyl-2,3-dihydrofuran
Catalyst Precursor [PdCl(allyl)]₂
Base K₂CO₃
Solvent DMF
Temperature 70 °C
Yield up to 59.2%

Data from a study on the Heck arylation of 2,3-dihydrofuran illustrating reaction parameters. wikipedia.org

Stille Cross-Coupling Reactions

The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. nih.gov A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. nih.gov The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Table 4: Example of a Stille Reaction on a Dihalo-Heterocycle

Parameter Value
Electrophile Dihalo-diazocine
Organostannane Hexamethyldistannane (in-situ stannylation) followed by Aryl Bromide
Catalyst Pd(OAc)₂ / XPhos
Additive CsF
Solvent Toluene
Temperature 80 °C
Yield 47-94% (for coupling step)

Data adapted from a study on diazocines, illustrating effective conditions for Stille coupling. wikipedia.org

Negishi Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. chemistnotes.com A significant feature of the Negishi reaction is its ability to couple sp³, sp², and sp hybridized carbon centers. chemistnotes.comnih.gov Organozinc reagents are generally more reactive than their boron and tin counterparts but are also sensitive to moisture and air. nih.gov

The high reactivity of organozinc reagents ensures that the cross-coupling with this compound would occur selectively at the C-I bond. This method is particularly valuable for introducing alkyl groups, which can be challenging with other coupling methods. The scope of Negishi couplings has been extended to various dihaloheterocycles, often with ligand control influencing the selectivity and efficiency. nih.gov For instance, Pd/IPr catalytic systems have been shown to be effective for C4-selective Negishi couplings of 2,4-dichloropyridines. nih.gov

Table 5: Example of a Negishi Reaction on a Dihalo-Pyridine

Parameter Value
Aryl Halide 2,4-Dichloropyridine
Organozinc Reagent 2-Pyridyl-ZnCl (formed in situ from Grignard)
Product 4-(2-Pyridyl)-2-chloropyridine
Catalyst Pd(OAc)₂ / IPr·HCl
Base LiHMDS
Solvent THF
Temperature Room Temperature
Yield 79%

Data from a study on ligand-controlled Negishi coupling, illustrating modern reaction conditions. nih.gov

Chelation-Assisted and Ligand-Controlled Regioselectivity in Cross-Coupling

While the intrinsic reactivity of C-X bonds (I > Br > Cl) typically governs the site of reaction in dihaloheterocycles, this selectivity can be altered or enhanced through strategic use of ligands or directing groups (chelation). nih.govrsc.org

Ligand control is a powerful strategy where the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can reverse the conventional regioselectivity. rsc.orgrsc.org Bulky or electronically distinct ligands can sterically or electronically favor oxidative addition at a typically less reactive site. For example, sterically hindered NHC ligands have been used to achieve unprecedented C4-selective coupling in 2,4-dichloropyridines, overriding the conventional C2-selectivity. nih.gov In the case of this compound, while C-3 selectivity is already strong, specialized ligands could be crucial in subsequent couplings involving the C-F bond or in C-H activation contexts.

Chelation assistance involves a functional group on the substrate that coordinates to the metal center, directing the catalytic activity to a specific, often adjacent, position. rsc.org This approach is most commonly used for C-H activation but can also influence selectivity in cross-coupling reactions. For a molecule like this compound, a precursor containing a directing group (e.g., picolinamide, carboxylic acid) at a neighboring position could be designed. This directing group would form a stable metallacycle with the palladium catalyst, positioning it to react at a specific C-H or C-X bond that might otherwise be unreactive. rsc.org This strategy provides a pathway to functionalize positions that are not accessible based on intrinsic electronic or steric properties alone.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine (B50134) ring's two nitrogen atoms significantly lower its electron density, making it highly susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern more pronounced than in pyridine. scribd.comimperial.ac.uknih.gov This intrinsic reactivity allows for the displacement of halides by a variety of nucleophiles under relatively mild conditions. Halogenated pyrazines, therefore, are key substrates for introducing diverse functional groups onto the heterocyclic core. scribd.comscholaris.ca

In unsymmetrically substituted dihalogenated pyrazines, the position of nucleophilic attack is governed by the electronic properties of the other substituents on the ring. Studies on 2-substituted 3,5-dichloropyrazines have provided significant insight into these directing effects. researchgate.netacs.org

Electron-Withdrawing Groups (EWGs): When an EWG is present at the 2-position, nucleophilic attack is directed preferentially to the 5-position. researchgate.netacs.org The EWG enhances the electrophilicity of the distal carbon, making it more susceptible to attack.

Electron-Donating Groups (EDGs): Conversely, an EDG at the 2-position directs the incoming nucleophile to the 3-position. researchgate.netacs.org The EDG increases electron density at the ortho and para positions (C3 and C5), but the effect is more pronounced in favoring attack at the adjacent C3 position.

These regioselective outcomes are critical for the controlled synthesis of polysubstituted pyrazines. Computational studies based on the Fukui index have been used to rationalize these experimental observations. researchgate.net In some cases, unexpected reaction pathways, such as tele-substitution, can occur, where the nucleophile attacks a position distant from the leaving group, as has been observed in related triazolopyrazine systems. acs.org

Substrate (2-Substituted 3,5-Dichloropyrazine)Nature of Substituent at C2Major Site of Nucleophilic AttackReference
2-Cyano-3,5-dichloropyrazineElectron-Withdrawing (EWG)C5 researchgate.netacs.org
2-Methoxy-3,5-dichloropyrazineElectron-Donating (EDG)C3 researchgate.netacs.org
2-Amino-3,5-dichloropyrazineElectron-Donating (EDG)C3 researchgate.netacs.org

The pyrazine ring is inherently "activated" for SNAr reactions due to its electron-deficient character. scribd.comimperial.ac.uk However, the presence of additional activating groups, typically electron-withdrawing substituents, can further enhance the rate and efficiency of these reactions. thieme-connect.de These groups stabilize the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism, thereby lowering the activation energy of the reaction. nih.gov

Conversely, electron-donating groups can decrease the reactivity of the pyrazine ring towards nucleophiles. thieme-connect.de However, as noted in the regioselectivity section, they play a crucial role in directing the position of substitution on an already halogenated ring. In the context of this compound, the fluorine atom acts as a strong electron-withdrawing group, activating the ring, while the iodine atom serves as an excellent leaving group in subsequent cross-coupling reactions.

Reactions Involving Organometallic Intermediates

While SNAr reactions are powerful, the formation of organometallic intermediates via deprotonation (metalation) or halogen-metal exchange offers a complementary and highly versatile strategy for functionalizing halogenated pyrazines. These methods generate nucleophilic pyrazine species that can react with a wide array of electrophiles.

The direct deprotonation of pyrazines can be challenging due to the high reactivity of the diazine nucleus towards nucleophilic addition by strong bases like alkyllithiums. clockss.org Despite this, directed ortho-metalation has been achieved using directing groups such as amides or by employing hindered lithium amide bases like lithium tetramethylpiperidide (LTMP) at low temperatures. clockss.orgcmu.edu

More recently, magnesium-based reagents have emerged as highly effective for the regioselective metalation of sensitive heterocycles. uni-muenchen.dethieme-connect.de Mixed lithium/magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are particularly useful. researchgate.net These bases are more soluble and often exhibit complementary reactivity and higher functional group tolerance compared to traditional lithium bases. researchgate.netresearchgate.net For instance, 2-chloropyrazine (B57796) and 2,6-dichloropyrazine (B21018) can be efficiently magnesiated using sBu₂Mg or bis-magnesium amides at convenient temperatures (−25 °C to 25 °C). uni-muenchen.de Successive magnesiation and electrophilic quenching steps can be performed to achieve poly-functionalization of the pyrazine scaffold. thieme-connect.de

Once the pyrazinyl-lithium or pyrazinyl-magnesium intermediate is formed, it can be trapped by a variety of electrophiles to introduce new substituents with high regiocontrol. This two-step sequence provides access to derivatives that are difficult to obtain through other means.

Common electrophilic quenches include:

Iodolysis: Using iodine (I₂) to install an iodine atom, a crucial step in synthesizing iodo-substituted pyrazines. thieme-connect.de

Acylation: Reacting with acyl chlorides or other acylating agents, often in the presence of a copper catalyst, to form ketones. rsc.orgrsc.org

Allylation: Introducing allyl groups using allyl bromide, also frequently mediated by copper salts. rsc.orgrsc.org

Thiolation: Quenching with disulfides to introduce thioether functionalities. thieme-connect.de

Pyrazine SubstrateMetalating AgentElectrophileProductReference
2-ChloropyrazinesBu₂Mg / LiClI₂2-Chloro-3-iodopyrazine uni-muenchen.de
2,6-DichloropyrazinesBu₂Mg / LiClAllyl Bromide3-Allyl-2,6-dichloropyrazine uni-muenchen.de
2-Chloro-6-((trimethylsilyl)methyl)pyrazineTMP₂Mg·2LiCl(BrCCl₂)₂3-Bromo-2-chloro-6-((trimethylsilyl)methyl)pyrazine thieme-connect.de
6-Chloroimidazo[1,2-a]pyrazineTMPMgCl·LiClPhCOCl / CuCN·2LiCl(6-Chloroimidazo[1,2-a]pyrazin-3-yl)(phenyl)methanone rsc.org

Other Selective Derivatization Strategies on Halogenated Pyrazines

Beyond SNAr and metalation, several other modern synthetic methods are employed for the selective derivatization of halogenated pyrazines.

Palladium-Catalyzed Cross-Coupling Reactions: This is arguably one of the most powerful tools for modifying halopyrazines. The different reactivities of halogens allow for selective and sequential couplings. For instance, in a bromo-iodopyrazine, the C-I bond is more reactive towards oxidative addition to palladium(0) than the C-Br bond, enabling selective functionalization at the iodine position first. Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or trifluoroborates to form C-C bonds with aryl, heteroaryl, or alkyl groups. rsc.orgmdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl substituents. mdpi.com

Radical Substitution Reactions: The electron-deficient pyrazine ring is susceptible to homolytic substitution. thieme-connect.de The radical nucleophilic aromatic substitution (SRN1) mechanism provides another pathway for functionalization, particularly with certain carbon- and heteroatom-centered nucleophiles. acs.orgjyu.fi

Halogen Dance Reaction: This fascinating transformation involves the base-mediated intramolecular migration of a halogen atom around an aromatic ring. While challenging, this reaction has been demonstrated for closely related dihalopyridines, such as 2-fluoro-3-iodopyridine, where lithiation can induce a "dance" of the iodine atom to an adjacent position. researchgate.net This strategy offers a powerful method for isomerizing halogenated heterocycles.

Computational and Mechanistic Investigations of Halogenated Pyrazine Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and predict the reactivity of molecules like 2-fluoro-3-iodopyrazine. academie-sciences.frresearchgate.net These calculations provide valuable data on molecular orbitals, charge distributions, and other quantum chemical parameters that govern the molecule's behavior.

Detailed Research Findings: DFT calculations, often using basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate key electronic properties. researchgate.netnih.gov For halogenated heterocycles, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

In a molecule like this compound, the electronegative fluorine atom and the nitrogen atoms of the pyrazine (B50134) ring significantly influence the electron distribution. DFT calculations can quantify this influence by calculating global chemical reactivity descriptors. These parameters, derived from HOMO and LUMO energies, help predict how the molecule will behave in a chemical reaction. For instance, high chemical potential suggests greater reactivity and less stability. researchgate.net While specific data for this compound is not abundant in public literature, calculations on analogous halogenated pyridines and pyrazines provide a strong predictive framework. researchgate.netnih.gov

Table 4.1: Representative Quantum Chemical Parameters from DFT Calculations for a Halogenated Heterocycle Note: This table presents typical parameters calculated via DFT for analogous systems, as specific values for this compound are not readily available in the cited literature. The values are illustrative of the data obtained from such studies.

ParameterDefinitionTypical Calculated Value (a.u.)
EHOMOEnergy of the Highest Occupied Molecular Orbital-0.25 to -0.35
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.05 to -0.15
Energy Gap (ΔE)ELUMO - EHOMO0.15 to 0.25
Ionization Potential (I)-EHOMO0.25 to 0.35
Electron Affinity (A)-ELUMO0.05 to 0.15
Electronegativity (χ)(I + A) / 20.15 to 0.25
Chemical Hardness (η)(I - A) / 20.07 to 0.13
Chemical Softness (S)1 / (2η)3.8 to 7.1
Electrophilicity Index (ω)χ² / (2η)0.16 to 0.44

Source: Inspired by data structure from references researchgate.netnih.gov.

Molecular Modeling and Docking Studies to Elucidate Interaction Mechanisms

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpomics.com For this compound, these studies are crucial for understanding its potential interactions with biological targets, such as proteins, or in the formation of novel materials. rsc.orggrafiati.com

Detailed Research Findings: The key feature of this compound in interaction studies is the iodine atom's ability to act as a halogen bond donor. acs.org Molecular modeling reveals an anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential, known as a σ-hole, along the C-I bond axis. acs.org This positive region can interact favorably with nucleophiles and Lewis bases, such as carbonyl oxygens or aromatic rings in a protein's active site. acs.org

Docking studies simulate the binding of a ligand like this compound into a target's binding site. nih.govpomics.com The process involves generating various conformations of the ligand and positioning them within the site, followed by a scoring function that estimates the binding affinity (e.g., in kcal/mol). For iodo-substituted compounds, these studies often highlight the critical role of halogen bonding in achieving high binding affinity and specificity. acs.org For example, in studies of Janus kinase (JAK) inhibitors, interactions with key amino acid residues like leucine (B10760876) and glycine (B1666218) were found to be crucial for binding. nih.gov While direct docking studies on this compound are not widely published, its structural motifs are present in various ligands designed for biological targets. grafiati.comwhiterose.ac.uk

Table 4.2: Illustrative Binding Energy Data from a Molecular Docking Study Note: This table is a representative example of results from docking studies on analogous systems, as specific data for this compound was not available.

Ligand/FragmentTarget ProteinKey Interacting ResiduesEstimated Binding Energy (kcal/mol)
Halogenated Pyridine AnalogJanus Kinase 1 (JAK1)Glu957, Leu959, Gly887-7.0 to -9.5
Spirobrassinin DerivativeABC TransporterNot Specified-77.50 to -85.88
Iodinated LigandCarbonyl-rich pocketBackbone C=O-3.4 to -4.2 (I···O contact)

Source: Data structure inspired by references nih.govpomics.comacs.org.

Quantitative Structure-Reactivity Relationships (QSRR) and Regioselectivity Prediction

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's chemical structure with its reactivity. ontosight.aiub.edu These models use molecular descriptors—numerical values representing physicochemical properties—to predict reaction outcomes, such as reaction rates or regioselectivity. ontosight.ai

Detailed Research Findings: For halogenated pyrazines, QSRR can be a valuable tool for predicting the regioselectivity of reactions like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. The presence of both a fluorine and an iodine atom, along with two ring nitrogens, creates multiple potential reaction sites on the this compound ring. The outcome of a reaction is determined by a combination of electronic and steric factors.

Molecular descriptors used in QSRR models can include:

Electronic Descriptors: Partial atomic charges, HOMO/LUMO energies, and electrostatic potential values on specific atoms. These help predict sites susceptible to nucleophilic or electrophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the size of substituents near a reaction center.

Topological Descriptors: Indices that describe molecular branching and connectivity.

DFT calculations are often the source of these descriptors. nih.gov For instance, computational studies on the copper-catalyzed opening of CF3-aziridines with aryl Grignard reagents, including those derived from 2-fluoro-3-iodopyridine, have been used to elucidate the mechanism and explain the observed high regioselectivity. nih.gov Such mechanistic insights are foundational for developing predictive QSRR models. ontosight.aiub.edu

Analysis of Electron Density Distribution and its Influence on Reaction Pathways

The distribution of electron density within the this compound molecule is fundamental to its chemical properties and reactivity. This distribution is significantly distorted by the electronegative fluorine atom, the large, polarizable iodine atom, and the electron-withdrawing pyrazine ring nitrogens.

Detailed Research Findings: Modern computational chemistry provides sophisticated tools to analyze electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MEP) surfaces. rsc.orgrsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. For iodo-substituted heterocycles like this compound, MEP surfaces clearly show a region of positive potential (the σ-hole) on the iodine atom opposite the C-I bond. rsc.orgacs.org This positive region strongly directs non-covalent interactions, particularly halogen bonding, where the iodine acts as an electrophile. acs.orgworktribe.com The pyrazine nitrogens, in contrast, are typically surrounded by negative potential, marking them as nucleophilic centers. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. rsc.orgrsc.org The presence of a bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. In the context of interactions, analyzing the properties at the BCP between the iodine and a nucleophile (e.g., an oxygen atom) can quantify the strength and nature of the halogen bond. nih.gov

These analyses are critical for understanding reaction pathways. For example, the σ-hole on the iodine atom makes it a prime site for interaction with Lewis bases, which can be the initial step in various synthetic transformations or a key factor in its biological activity. rsc.orgacs.org

Investigation of Proton Transfer Processes and Acid–Base Equilibria in Pyrazine Derivatives

The pyrazine core of this compound contains two nitrogen atoms that can act as bases, accepting a proton (H+). The ease with which these nitrogens are protonated (their basicity) is a key aspect of the molecule's chemistry, influencing its solubility, reactivity, and interactions in biological systems.

Detailed Research Findings: The basicity of the pyrazine nitrogens is significantly reduced by the electron-withdrawing effects of the fluorine and iodine substituents. Computational methods can predict the pKa value (a measure of acidity of the conjugate acid) for each nitrogen atom. This allows for a quantitative assessment of their basicity. ethernet.edu.et

Proton transfer is a fundamental step in many chemical reactions. In some cases, protonation of a heterocyclic nitrogen can activate the molecule toward a subsequent reaction. scispace.com For example, studies on thioetherification reactions of halogenated pyridines have shown that a rate-limiting proton transfer pre-equilibrium can lead to the ionization of both the nucleophile and the electrophile (the heterocycle), enabling the reaction to proceed under mild conditions without an external base. This mechanism, termed proton transfer dual ionization (PTDI) SNAr, highlights how protonation can dramatically alter reaction pathways. scispace.com

1H NMR titration experiments can be used to probe proton transfer equilibria in solution. Gradual downfield shifts of proton signals upon the addition of an acid can indicate a proton transfer equilibrium, as opposed to the simple formation of a hydrogen-bonded complex. scispace.com Understanding these acid-base equilibria is essential for controlling reaction conditions and predicting the behavior of molecules like this compound in different chemical environments.

Applications of Halogenated Pyrazine Derivatives in Advanced Chemical Synthesis

Building Blocks for Complex Molecular Architectures

The strategic placement of two different halogen atoms on the pyrazine (B50134) core of 2-Fluoro-3-iodopyrazine provides orthogonal reactivity, enabling selective functionalization and the construction of elaborate molecular frameworks.

Synthesis of Polycyclic and Fused Heterocyclic Systems

Halogenated heterocycles are crucial precursors for the synthesis of polycyclic and fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and functional materials. While specific examples detailing the use of this compound in the synthesis of polycyclic aromatic hydrocarbons are not extensively documented in publicly available research, the principles of using dihalogenated heterocycles in such transformations are well-established. For instance, palladium-catalyzed annulation reactions are a common strategy for constructing polycyclic aromatic hydrocarbons from smaller aromatic fragments.

More directly, dihalopyrazines serve as key intermediates in the synthesis of fused heterocyclic systems. For example, the synthesis of 1,2,3-triazole-fused pyrazines can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted pyrazine precursors. The presence of halogens on the pyrazine ring can facilitate these cyclization processes, either through direct displacement or by serving as handles for the introduction of other functional groups necessary for ring closure.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The differential reactivity of the C-F and C-I bonds in this compound is a key feature that allows for selective bond formation. The carbon-iodine bond is significantly more reactive towards transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile formation of carbon-carbon bonds. This regioselectivity allows for the introduction of a wide array of aryl, alkyl, and alkynyl substituents at the 3-position of the pyrazine ring, while leaving the C-F bond intact for potential subsequent transformations.

The formation of carbon-heteroatom bonds is another critical application of halogenated pyrazines. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed to introduce oxygen, nitrogen, and sulfur nucleophiles onto the pyrazine ring. The fluorine atom, being highly electronegative, activates the adjacent carbon for nucleophilic attack, making the C-F bond susceptible to displacement under appropriate conditions. This allows for the introduction of various functional groups that are essential for modulating the physicochemical and biological properties of the resulting molecules.

Medicinal Chemistry Research and Drug Discovery

The pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Halogenated pyrazines, including this compound, serve as versatile starting materials for the synthesis of novel therapeutic agents.

Scaffold Derivatization for Novel Therapeutic Agents

The ability to selectively functionalize this compound at two distinct positions makes it an ideal scaffold for the generation of diverse chemical libraries for drug discovery. By employing a variety of cross-coupling and nucleophilic substitution reactions, a wide range of substituents can be introduced, leading to the synthesis of novel compounds with the potential for diverse biological activities. Pyrazine-based compounds have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrazines

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure influences biological activity. The derivatization of the this compound scaffold allows for systematic modifications to probe the key interactions between a molecule and its biological target. For instance, in the development of pyrazine-based inhibitors, the nature and position of substituents can significantly impact potency and selectivity. nih.gov Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. The presence of a fluorine atom in this compound makes it a valuable starting point for the synthesis of fluorinated pyrazine analogs for SAR studies.

A study on oxazolo[3,4-a]pyrazine derivatives as neuropeptide S receptor antagonists highlighted the importance of subtle structural modifications on in vivo potency. acs.org The introduction of a fluorinated group was part of the optimization process to improve the pharmacological profile of the lead compounds. acs.org

ADME-Related Insights for Pyrazine-Containing Compounds

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. The pyrazine ring and its substituents can significantly influence these properties. Computational (in silico) ADMET profiling is often employed in the early stages of drug discovery to predict the pharmacokinetic properties of novel compounds. researchgate.net For pyrazine-based molecules, parameters such as lipophilicity, aqueous solubility, and potential for metabolic degradation are carefully considered. The introduction of fluorine, for example, can alter the lipophilicity and metabolic stability of a compound. The ability to systematically modify the this compound scaffold allows for the fine-tuning of ADME properties to develop drug candidates with favorable pharmacokinetic profiles.

Below is an interactive data table summarizing the applications of halogenated pyrazine derivatives in advanced chemical synthesis.

Application CategorySpecific ApplicationKey Reactions
Complex Molecular Architectures Synthesis of Polycyclic and Fused Heterocyclic SystemsPalladium-catalyzed annulation, Cyclization reactions
Construction of Carbon-Carbon BondsSuzuki, Stille, Sonogashira cross-coupling
Construction of Carbon-Heteroatom BondsNucleophilic Aromatic Substitution (SNAr)
Medicinal Chemistry Scaffold Derivatization for Novel Therapeutic AgentsCross-coupling, Nucleophilic substitution
Structure-Activity Relationship (SAR) StudiesSynthesis of analog libraries
ADME-Related InsightsIn silico profiling, Synthesis of metabolically stable analogs

Materials Science and Functional Materials Development

The development of novel functional materials with tailored optical and electronic properties is a cornerstone of modern materials science. Halogenated pyrazines, and specifically this compound, serve as crucial precursors in the synthesis of a variety of functional materials, including those used in organic light-emitting diodes (OLEDs), solar cells, functional polymers, and liquid crystals.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Pyrazine derivatives are known to be effective in creating blue emitting dopants for OLEDs. scispace.com The electron-deficient nature of the pyrazine ring makes it a suitable component in the design of n-type organic semiconductors, which are essential for the fabrication of efficient OLEDs and organic solar cells (OSCs). The incorporation of fluorine atoms into the pyrazine core can further enhance the electron-accepting properties of the resulting materials.

Fluorinated pyrazine-based donor-acceptor (D-A) conjugated polymers have been successfully synthesized and utilized in non-fullerene polymer solar cells, demonstrating high power conversion efficiencies. rsc.org While direct examples specifying the use of this compound are not prevalent in readily available literature, its structure is highly conducive to the synthesis of such materials. The fluoro and iodo substituents on the pyrazine ring allow for sequential and selective cross-coupling reactions, such as Suzuki or Stille coupling, to introduce various aryl or heteroaryl groups. This stepwise functionalization is a powerful strategy for building complex conjugated molecules with precisely tuned energy levels (HOMO/LUMO) and charge transport properties, which are critical for optimizing the performance of OLEDs and OSCs.

Recent research has highlighted the progress in pyrazine-functionalized π-conjugated materials for optoelectronic applications, underscoring their favorable charge transfer properties. rsc.org The ability to create fused-ring pyrazine derivatives allows for the tuning of electron affinities, which has led to the development of n-type field-effect transistors with significant electron mobilities. acs.org

Synthesis of Functional Polymers and Coatings

The versatility of halogenated pyrazines extends to the synthesis of functional polymers and coatings. The reactivity of the carbon-halogen bond allows for the incorporation of the pyrazine moiety into polymer backbones or as pendant groups through various polymerization techniques. Fluorinated polymers, in particular, are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of advanced applications. mdpi.com

While specific examples detailing the polymerization of this compound are not widely reported, the principles of polymer synthesis suggest its potential as a monomer or a functionalizing agent. For instance, the iodine atom can be readily converted to other functional groups or used as a site for cross-coupling reactions to create polymerizable derivatives. The fluorine atom, being more stable, can be retained in the final polymer to impart desirable fluoropolymer characteristics. Such polymers could find applications as specialized coatings with enhanced durability and specific surface properties. The development of functional polymers often involves tailoring their molecular structure to achieve specific properties, a process where halogenated heterocycles like this compound can play a crucial role. youtube.com

Liquid Crystalline Pyrazine Derivatives

Liquid crystals are a state of matter with properties between those of conventional liquids and those of solid crystals. The incorporation of fluorine atoms into liquid crystal molecules (mesogens) is a well-established strategy to modify their mesomorphic and physical properties, such as dielectric anisotropy and viscosity. biointerfaceresearch.com Pyrazine-based liquid crystals have also been investigated for their unique properties. For example, a phenylpyrazine liquid crystalline material has been used as a neutral ionophore in ion-selective electrodes. rsc.org

The synthesis of liquid crystalline compounds often involves the use of palladium-catalyzed cross-coupling reactions to link different aromatic cores. nih.gov Given that this compound possesses two different halogen atoms, it can be selectively functionalized to build the rigid core structures characteristic of calamitic (rod-shaped) liquid crystals. The fluorine substituent can be strategically placed to influence the intermolecular interactions and thus the liquid crystalline phase behavior. Although direct synthesis of liquid crystals from this compound is not explicitly detailed in the literature, its potential as a building block in the design of novel fluorinated pyrazine-based mesogens is significant.

Agrochemical Development

Design and Synthesis of Advanced Pesticides and Herbicides

Halogenated pyridines, which are structurally related to pyrazines, are used in the preparation of herbicides and pesticides. chemicalbook.com The pyrazine ring itself is a key component of various biologically active molecules. While there is a lack of specific, publicly available research detailing the use of this compound in the synthesis of commercial agrochemicals, its chemical structure is of interest to medicinal and agrochemical chemists.

The presence of both fluorine and iodine on the pyrazine ring allows for diverse synthetic transformations. The iodine atom can be readily displaced or used in cross-coupling reactions to introduce various substituents, which can be tailored to interact with specific biological targets in pests or weeds. The fluorine atom can enhance the binding affinity of the molecule to its target and increase its metabolic stability, prolonging its activity. The development of novel agrochemicals is a complex process involving the synthesis and screening of large libraries of compounds, and versatile building blocks like this compound are valuable tools in this endeavor.

Diagnostic Agent Development

In the field of medical diagnostics, particularly in nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), the use of radiolabeled molecules as imaging agents is crucial. These agents, known as radiotracers, are designed to accumulate in specific tissues or bind to particular biological targets, allowing for the visualization of physiological and pathological processes.

The development of novel PET and SPECT imaging agents often involves the incorporation of positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclides into biologically active molecules. openmedscience.comnih.gov Halogenated precursors are essential for the synthesis of these radiotracers.

Although there are no specific reports on the use of this compound as a direct precursor for a clinically used diagnostic agent, its structure is highly relevant. The presence of a stable fluorine atom and a reactive iodine atom makes it an attractive scaffold for the development of new imaging agents. For instance, the iodine atom could be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) for SPECT or PET imaging. Alternatively, the iodine could be substituted with a precursor group for the introduction of Fluorine-18. The pyrazine core itself is found in various biologically active compounds, and its derivatives could be designed to target specific receptors or enzymes in the body. nih.gov The development of fluorinated and iodinated dopamine agents for PET and SPECT imaging of D2 receptors highlights the potential of such dual-halogenated scaffolds. nih.gov

Exploration of Pyrazine Derivatives as Tracers for Medical Imaging

The development of novel molecular imaging agents is a cornerstone of modern medicine, enabling non-invasive visualization of physiological and pathological processes at the molecular level. Within this field, the design of targeted radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is of particular interest. The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.govmdpi.com Its derivatives are being explored for a wide range of therapeutic applications, and consequently, as imaging agents to study disease biology and drug disposition. nih.govresearchgate.net The introduction of halogen atoms, such as fluorine and iodine, onto the pyrazine ring offers a versatile strategy for developing radiotracers for nuclear imaging.

The compound this compound represents a conceptually intriguing scaffold for the development of such medical imaging tracers. While direct applications of this specific compound in medical imaging are not extensively documented in current literature, its structure presents several strategic advantages for radiotracer design based on established principles of radiopharmaceutical chemistry. The presence of two different halogen atoms on a biologically relevant pyrazine core allows for potential radiolabeling with different isotopes, which could lead to tracers for different imaging modalities like PET and SPECT.

The fluorine atom at the 2-position could be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F). openmedscience.comnih.govfrontiersin.org ¹⁸F is one of the most widely used radionuclides in PET imaging due to its favorable physical properties. wikipedia.orgresearchgate.net Its relatively short half-life of approximately 110 minutes minimizes the radiation dose to the patient while allowing sufficient time for synthesis and imaging procedures. openmedscience.com The low positron energy of ¹⁸F results in a short travel distance in tissue before annihilation, which contributes to the high spatial resolution of PET images. frontiersin.org The carbon-fluorine bond is also very strong, which can lend metabolic stability to the radiotracer. researchgate.net The development of an ¹⁸F-labeled pyrazine derivative could, therefore, enable high-resolution, quantitative imaging of biological targets in fields such as oncology, neurology, and cardiology. openmedscience.comnih.gov

Conversely, the iodine atom at the 3-position provides an alternative site for radiolabeling with iodine radioisotopes. Iodine-123 (¹²³I) is a commonly used radionuclide for SPECT imaging. openmedscience.comwikipedia.orgradiopaedia.org It has a convenient half-life of 13.2 hours and emits gamma rays with an energy of 159 keV, which is ideal for detection with gamma cameras. openmedscience.comtaylorandfrancis.com SPECT imaging with ¹²³I-labeled tracers is a valuable diagnostic tool, particularly in endocrinology and neurology. nih.gov Furthermore, the positron-emitting isotope Iodine-124 (¹²⁴I) could be used for PET imaging. acs.orgnih.govresearchgate.net With a longer half-life of 4.2 days, ¹²⁴I is particularly suited for studying slow biological processes, such as the pharmacokinetics of large molecules like antibodies. acs.orgnih.govsnmjournals.org

The pyrazine ring itself is a key component of many compounds with known biological activity, including some clinically approved drugs. mdpi.comresearchgate.net This heterocyclic system can be chemically modified to alter its pharmacokinetic properties and to attach it to larger molecules that target specific biological markers of disease. The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy in drug design. nih.govcambridgemedchemconsulting.combaranlab.orgctppc.orgdrughunter.com The pyrazine nucleus is considered a bioisostere of the benzene ring, which is present in countless biologically active molecules. wikipedia.org This allows medicinal chemists to leverage the vast knowledge of benzene-based compounds while potentially improving properties like metabolic stability or solubility by using a pyrazine core.

The exploration of halogenated pyrazine derivatives, such as a radiolabeled version of this compound, as tracers for medical imaging is therefore a promising area of research. The ability to label the molecule with either ¹⁸F for high-resolution PET imaging or a radioisotope of iodine for SPECT or long-term PET studies provides a flexible platform for tracer development. Research in this area would involve the synthesis of precursor molecules suitable for radiolabeling and the evaluation of their biological properties, such as target affinity and in vivo stability.

Interactive Data Table: Properties of Relevant Radionuclides for Medical Imaging

RadionuclideHalf-lifeDecay ModePrimary Emission EnergyImaging ModalityKey Advantages
Fluorine-18 (¹⁸F) 109.8 minutesβ+ (97%)0.635 MeV (β+ max)PETShort half-life, low positron energy for high resolution. openmedscience.comfrontiersin.org
Iodine-123 (¹²³I) 13.2 hoursEC (100%)159 keV (γ)SPECTIdeal gamma energy for SPECT cameras, lower radiation dose than ¹³¹I. openmedscience.comwikipedia.org
Iodine-124 (¹²⁴I) 4.2 daysβ+ (23%)2.14 MeV (β+ max)PETLong half-life suitable for slow kinetic studies. acs.orgnih.gov

β+ = Positron Emission, EC = Electron Capture, γ = Gamma Ray, PET = Positron Emission Tomography, SPECT = Single-Photon Emission Computed Tomography

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. For 2-fluoro-3-iodopyrazine, while patents mention its characterization by NMR to confirm its structure after synthesis, the specific chemical shifts (δ), coupling constants (J), and the solvent used for these measurements are not provided.

Hypothetically, a ¹H NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine (B50134) ring. The multiplicity of these signals would depend on the ¹H-¹H and ¹H-¹⁹F coupling constants. Similarly, a ¹³C NMR spectrum would display four distinct signals for the four carbon atoms of the pyrazine ring, with their chemical shifts influenced by the fluorine and iodine substituents. A ¹⁹F NMR spectrum would be crucial for confirming the presence and environment of the fluorine atom. Without experimental data, a detailed analysis remains speculative.

Table 6.1.1: Expected NMR Spectroscopic Data for this compound (Hypothetical)

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity
¹H 7.5 - 8.5 Doublet, Doublet of doublets
¹³C 130 - 160 Singlet, Doublet (due to C-F coupling)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₄H₂FIN₂, which corresponds to a monoisotopic mass of 223.925 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 223.9.

The fragmentation pattern would likely involve the loss of iodine (I•, 127 g/mol ) and possibly the fluorine atom (F•, 19 g/mol ) or the pyrazine ring fragmentation. However, specific experimental mass spectra detailing the relative abundances of fragment ions are not available in the reviewed literature.

Table 6.2.1: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z
[M]⁺ [C₄H₂FIN₂]⁺ 223.9

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands would be expected for the C-H, C=N, C=C, C-F, and C-I bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the pyrazine ring would be observed in the 1400-1600 cm⁻¹ region. The C-F and C-I stretching frequencies would be found in the fingerprint region, typically below 1200 cm⁻¹ and 600 cm⁻¹, respectively. No experimental IR spectrum with specific absorption frequencies for this compound has been found in the public domain.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. There are no published reports of the crystal structure of this compound. Such a study would provide valuable data on the geometry of the pyrazine ring as influenced by the sterically demanding iodine and electronegative fluorine substituents, as well as insights into intermolecular interactions in the solid state.

Spectrophotometric and Potentiometric Methods for Physicochemical Parameter Determination

Spectrophotometric and potentiometric methods are often used to determine important physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP). The pKa value would provide insight into the basicity of the nitrogen atoms in the pyrazine ring, which is influenced by the electron-withdrawing effects of the halogen substituents. The logP value is a measure of the compound's lipophilicity, a critical parameter in drug design. While a predicted XlogP value of 0.9 is available from PubChem, there is no experimentally determined data for either pKa or logP for this compound in the scientific literature.

Emerging Research Directions and Synthetic Challenges for Polysubstituted Pyrazines

Development of More Efficient and Selective Catalytic Systems

The development of advanced catalytic systems is paramount for the selective functionalization of halogenated pyrazines. Transition metal-catalyzed cross-coupling reactions are central to forming carbon-carbon and carbon-heteroatom bonds on the pyrazine (B50134) core. rsc.orgrsc.org Palladium-catalyzed reactions, such as the Suzuki, Stille, Sonogashira, and Heck couplings, are widely employed for this purpose. rsc.org For a dihalogenated substrate like 2-Fluoro-3-iodopyrazine, the significant difference in the reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for inherent selectivity. The C-I bond is considerably more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective reactions at the 3-position while leaving the fluorine atom untouched.

Recent research focuses on enhancing the efficiency of these systems. This includes the design of sophisticated ligands that can stabilize the metal center, promote faster reaction rates, and operate under milder conditions. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can improve catalytic turnover and expand the substrate scope. Microwave-assisted protocols have also proven valuable for accelerating reactions, often reducing reaction times from hours to minutes. thieme-connect.com While much of the detailed work has been demonstrated on analogous systems like halopyridines, the principles are directly applicable to multi-halogenated pyrazines. thieme-connect.com

Catalytic System Reaction Type Application for Halogenated Pyrazines Key Advantages
Pd(OAc)₂ / Phosphine LigandSuzuki, Heck, StilleC-C bond formation at the most reactive halogen site (e.g., Iodo > Bromo > Chloro). rsc.orgVersatile, well-established, broad substrate scope.
PdCl₂(PPh₃)₂ / CuISonogashiraCoupling with terminal alkynes. semanticscholar.orgDirect introduction of alkynyl moieties.
Manganese Pincer ComplexesDehydrogenative CouplingSynthesis of the pyrazine core itself from amino alcohols. nih.govacs.orgAtom-economical, uses earth-abundant metal. nih.gov
Pd₂(dba)₃ / XantphosCyanationIntroduction of nitrile groups. semanticscholar.orgAccess to valuable synthetic intermediates.

Addressing Regioselectivity Control in Multi-Halogenated Pyrazine Systems

Regioselectivity is a critical challenge in the synthesis of polysubstituted pyrazines. In molecules like this compound, the primary factor governing regioselectivity in cross-coupling reactions is the inherent difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-F bond, making it the preferred site for oxidative addition in palladium-catalyzed cycles. This allows for the selective functionalization at the C-3 position.

However, achieving selectivity between more similar halogens (e.g., chlorine and bromine) or overcoming the inherent reactivity order requires more sophisticated strategies. Research in this area focuses on:

Ligand Control: Developing ligands that can sterically or electronically differentiate between two similar C-X bonds.

Catalyst Control: Employing different transition metals (e.g., nickel, copper) that may exhibit different reactivity profiles and selectivities compared to palladium.

Kinetic vs. Thermodynamic Control: Manipulating reaction conditions such as temperature, solvent, and reaction time to favor the kinetic product of reaction at one site over the thermodynamically more stable product at another.

While direct C-F bond activation for cross-coupling is challenging, it is an area of active research, particularly using nickel or palladium catalysis, which could eventually enable the functionalization of the C-2 position in this compound after the C-3 position has been modified. rsc.orgdntb.gov.ua

Exploration of Novel Reactivities and Tandem Transformations

Beyond traditional cross-coupling, chemists are exploring novel ways to functionalize pyrazines. Direct C-H activation has emerged as a powerful, atom-economical strategy that avoids the need for pre-halogenation of the pyrazine ring. rsc.orgnih.gov Palladium-catalyzed direct arylation, for instance, can form C-C bonds by activating a C-H bond on the pyrazine N-oxide, offering a complementary approach to cross-coupling. rsc.org

Photocatalysis represents another frontier, using light to drive chemical reactions under mild conditions. researchgate.net For instance, photocatalytic methods are being developed for the synthesis of pyrazine derivatives, potentially enabling transformations that are difficult to achieve with traditional thermal methods. mdpi.comresearchgate.netacs.org

Reaction Type Description Potential Application
C-H ActivationDirect functionalization of a C-H bond, avoiding pre-functionalization (e.g., halogenation). researchgate.netArylation or alkylation of the pyrazine core at positions not occupied by halogens.
PhotocatalysisUse of light to initiate and drive chemical reactions, often via radical intermediates. researchgate.netEnables novel bond formations and functional group installations under mild conditions.
Tandem TransformationsMultiple reaction steps are carried out in a single pot without isolating intermediates. nih.govEfficient construction of complex pyrazine derivatives by combining, for example, a cross-coupling reaction with a subsequent cyclization.

Innovations in Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. For pyrazines, this has led to the development of more environmentally benign methodologies.

Key areas of innovation include:

Flow Chemistry: Continuous-flow systems offer enhanced safety, better temperature control, and easier scalability compared to traditional batch processes. galchimia.com This technology is being applied to the synthesis of pyrazinamide (B1679903) derivatives, enabling reactions to be conducted efficiently and with high yields in short residence times. rsc.orgrsc.orgnih.gov

Biocatalysis: The use of enzymes as catalysts provides high selectivity under mild conditions (temperature and pH) and in aqueous media. Lipases, for example, have been used in flow systems for the synthesis of pyrazinamides. rsc.orgnih.gov

Green Solvents: Replacing hazardous organic solvents is a major goal. Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have been successfully used as both solvents and catalysts for the preparation of pyrazine derivatives. acs.org

Atom-Economical Reactions: Acceptorless dehydrogenative coupling is an example of a highly atom-economical reaction for synthesizing the pyrazine ring, producing only hydrogen gas and water as byproducts. nih.govacs.org One-pot syntheses also contribute to sustainability by reducing waste from intermediate workup and purification steps. tandfonline.com

Computational Design of Pyrazine Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new pyrazine derivatives and understanding their reactivity. mostwiedzy.pl DFT calculations allow researchers to predict a wide range of molecular properties before undertaking laboratory synthesis, saving time and resources. semanticscholar.orgtandfonline.com

Applications of computational design in pyrazine chemistry include:

Structure Optimization: Determining the most stable three-dimensional geometries of complex pyrazine molecules and their transition states. bendola.com

Property Prediction: Calculating electronic properties such as HOMO-LUMO energy gaps, which correlate with chemical reactivity and photophysical behavior. semanticscholar.orgtandfonline.com Other properties, like heat of formation and density, can be predicted for designing specialized materials like energetic compounds. tandfonline.com

Reactivity Analysis: Modeling reaction pathways to understand regioselectivity and catalyst performance. For instance, calculations can predict the activation barriers for oxidative addition at a C-I versus a C-F bond, providing a theoretical basis for the observed selectivity. bohrium.com

Spectroscopic Prediction: Simulating vibrational (IR, Raman) and NMR spectra to aid in the characterization of newly synthesized compounds. bendola.commdpi.com

By correlating computed properties with desired functions, such as biological activity or material performance, computational studies can guide the rational design of new pyrazine derivatives with finely tuned properties. chemrxiv.orgnih.gov

Computed Property Significance in Pyrazine Design Relevant Study Type
Optimized Molecular GeometryPredicts the 3D structure and stability of a derivative. bendola.comDFT Geometry Optimization
HOMO-LUMO Energy GapCorrelates with electronic transitions, reactivity, and stability. semanticscholar.orgDFT Electronic Structure Calculation
Heat of Formation (HOF)Important for designing high-energy materials. tandfonline.comThermochemical Calculation
Vertical Electron Affinity (VEA)Provides insight into the behavior of the molecule upon interaction with low-energy electrons. mostwiedzy.plDFT, Møller–Plesset Perturbation Theory
Reaction Pathway EnergeticsElucidates reaction mechanisms and predicts selectivity. bohrium.comTransition State Searching, IRC Calculation

Q & A

Q. What methodologies are recommended for synthesizing 2-Fluoro-3-iodopyrazine with high purity?

  • Methodological Answer : Synthesis typically involves halogen exchange or direct iodination. For fluorinated pyrazines, nucleophilic aromatic substitution (NAS) using KF or CsF as fluoride sources is common. For iodination, direct metal-catalyzed coupling (e.g., CuI) with iodine sources like KI or I₂ under inert conditions is effective. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity. Monitor reaction progress using TLC or HPLC .

Q. Table 1: Catalysts and Conditions for Halogenation Reactions

CatalystReaction ConditionsYield RangeReference
CuIAcetonitrile, 80°C, N₂60-75%
CsFDMF, 120°C, 24h50-65%

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹⁹F NMR : To confirm fluorine incorporation (δ ≈ -120 to -150 ppm for aromatic fluorides).
  • ¹H/¹³C NMR : For pyrazine ring proton/carbon assignments (pyrazine protons typically resonate at δ 8.5-9.5 ppm).
  • HRMS (ESI-TOF) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • X-ray crystallography : For definitive structural confirmation, as seen in coordination polymer studies of related iodopyrazines .

Q. How can researchers optimize purification of this compound post-synthesis?

  • Methodological Answer :
  • Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane.
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane).
  • Sublimation : For thermally stable derivatives, sublimation under reduced pressure (e.g., 80°C, 0.1 mmHg) can yield high-purity crystals .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry applications?

  • Methodological Answer : The iodine substituent acts as a weak Lewis base, enabling coordination with transition metals (e.g., Cu(I)). For example, 2-iodopyrazine forms thermodynamically stable CuI coordination polymers with distinct chain structures (single vs. double chains). Stability varies with ligand geometry and reaction conditions. Thermal decomposition studies (DSC/TGA) show decomposition temperatures ranging from 150–250°C, depending on the coordination mode .

Q. Table 2: Thermal Behavior of Coordination Polymers

FormDecomposition Temp. (°C)Structural FeaturesReference
Form I150–180Corrugated CuI double chains
Form II200–250Layered CuI single chains

Q. How can researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Solubility variations arise from solvent polarity and crystallinity. For polar aprotic solvents (DMF, DMSO), solubility is higher (>50 mg/mL). In non-polar solvents (hexane, toluene), solubility drops (<5 mg/mL). Use sonication or heating (40–60°C) to enhance dissolution. Cross-validate with multiple sources (e.g., NIST WebBook for related fluoropyrazines) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model transition states for Suzuki-Miyaura couplings.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (iodine/fluorine substituents) for nucleophilic attack.
  • NBO Analysis : Quantify hyperconjugative interactions affecting halogen bond strength. Reference studies on pyridopyrazines for methodological frameworks .

Q. What strategies mitigate instability of this compound under ambient conditions?

  • Methodological Answer :
  • Storage : Under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.
  • Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated decomposition.
  • Handling : Use gloveboxes for air-sensitive reactions, as iodine substituents are prone to oxidation .

Q. How does this compound perform in multicomponent reactions (MCRs)?

  • Methodological Answer : Its electron-withdrawing groups enhance reactivity in MCRs (e.g., Biginelli or Ugi reactions). For example, ionic liquid catalysts ([Et₃NH][HSO₄]) can facilitate pyrazole/pyran syntheses by activating carbonyl intermediates. Optimize stoichiometry (1:1.2:1 for amine:aldehyde:iodopyrazine) and monitor by LC-MS .

Data Reporting and Validation

  • Key Sources : Prioritize NIST WebBook for physicochemical data and peer-reviewed crystallographic studies (e.g., Acta Crystallographica) for structural validation .
  • Avoid : Non-peer-reviewed platforms (e.g., commercial databases like Market Publishers) due to potential bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.